Fmoc-(fmochmb)leu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

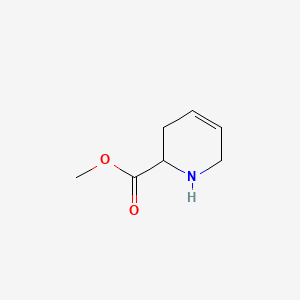

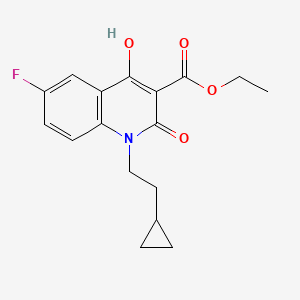

“Fmoc-(fmochmb)leu-OH” is a compound used in peptide synthesis . The Hmb protection of amide bonds has been shown to inhibit aggregation of ‘difficult’ peptides, thereby leading to products of increased purity . Retention of Hmb groups on the cleaved peptide can greatly improve the solubility of protected peptide fragments and otherwise intractable sequences .

Synthesis Analysis

“Fmoc-(fmochmb)leu-OH” is synthesized using standard peptide synthesis techniques . It’s used as a reactant to synthesize various oligopeptides .Molecular Structure Analysis

The molecular formula of “Fmoc-(fmochmb)leu-OH” is C44H41NO8 . Its molecular weight is 711.80 g/mol .Chemical Reactions Analysis

“Fmoc-(fmochmb)leu-OH” is used in Fmoc solid-phase peptide synthesis . It’s used as a reactant to synthesize various oligopeptides .Physical And Chemical Properties Analysis

“Fmoc-(fmochmb)leu-OH” is a powder . Its molecular weight is 711.80 g/mol . The compound’s empirical formula is C44H41NO8 .科学的研究の応用

Peptide Synthesis

Fmoc-(fmochmb)leu-OH: is primarily used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the amino acid during the synthesis process, which is crucial for the assembly of peptides. This compound is particularly useful for incorporating leucine residues into peptides, which can be significant in studying protein structure and function.

Biochemistry

In biochemistry, Fmoc-(fmochmb)leu-OH plays a role in studying protein interactions and enzyme kinetics. It’s used to create peptides that mimic parts of proteins, helping researchers understand how proteins interact with each other and with other molecules within the cell .

Pharmacology

In pharmacological research, peptides synthesized using Fmoc-(fmochmb)leu-OH can be used to develop new drugs. These peptides can act as inhibitors or activators of certain biological pathways, making them potential therapeutic agents .

Organic Synthesis

Fmoc-(fmochmb)leu-OH: is also valuable in organic synthesis. It provides a protective group for amino acids that can be selectively removed without affecting other sensitive functional groups in the molecule. This selectivity is essential for the synthesis of complex organic compounds .

Medicinal Chemistry

In medicinal chemistry, the use of Fmoc-(fmochmb)leu-OH aids in the design of novel compounds with potential therapeutic effects. Its role in the synthesis of peptides allows for the creation of new molecules that can be tested for medicinal properties .

Materials Science

Materials science benefits from Fmoc-(fmochmb)leu-OH through the development of new biomaterials. Peptides synthesized with this compound can form self-assembled structures, which have applications in creating new materials with specific properties .

Environmental Science

Lastly, in environmental science, Fmoc-(fmochmb)leu-OH can be used to synthesize peptides that bind to pollutants, aiding in their detection and quantification in environmental samples .

Safety And Hazards

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H41NO8/c1-27(2)22-40(42(46)47)45(43(48)51-25-38-34-16-8-4-12-30(34)31-13-5-9-17-35(31)38)24-28-20-21-29(50-3)23-41(28)53-44(49)52-26-39-36-18-10-6-14-32(36)33-15-7-11-19-37(33)39/h4-21,23,27,38-40H,22,24-26H2,1-3H3,(H,46,47)/t40-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZVDKKVQNKRCW-FAIXQHPJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H41NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(fmochmb)leu-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-2H-pyrrolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B588775.png)

![2-Amino-1-(thieno[2,3-b]pyridin-3-yl)ethanol](/img/structure/B588777.png)

![9-Oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B588781.png)